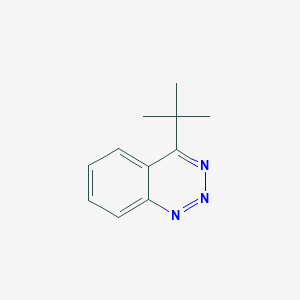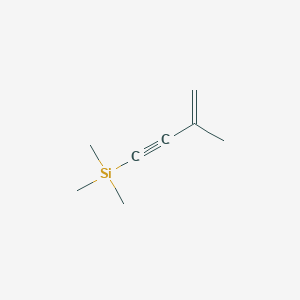
2-Metil-4-trimetilsilil-1-buten-3-ino
Descripción general
Descripción
The compound of interest, 2-Methyl-4-trimethylsilyl-1-buten-3-yne, is a multifaceted molecule that serves as a building block in organic synthesis. It is characterized by the presence of a trimethylsilyl group, which is a common silyl ether protecting group used to increase the steric bulk and improve the stability of reactive intermediates in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-4-trimethylsilyl-1-buten-3-yne involves the use of trimethylsilyl groups in various configurations. For instance, the synthesis of 3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-2-(trimethylsilyl)-1,3-diphosphapropene derivatives demonstrates the utility of trimethylsilyl groups in stabilizing reactive intermediates and facilitating their coordination to metals . Additionally, the ruthenium-catalyzed double addition of trimethylsilyldiazomethane to alkynes, as applied to alkynylboronates, showcases the versatility of trimethylsilyl groups in creating complex molecular structures such as multisubstituted 1,3-butadienes .
Molecular Structure Analysis
The molecular structure of compounds containing trimethylsilyl groups, such as 2-(trimethylsilyl)-1,3-diphosphapropene, reveals interesting conformational features. These compounds can exhibit different symmetries, such as C1 and Cs, depending on the orientation of the phosphino lone pair relative to the PC π-system. The conformational aspects are crucial as they can influence the reactivity and coordination properties of the molecules .
Chemical Reactions Analysis
Compounds with trimethylsilyl groups participate in a variety of chemical reactions. For example, 2-trimethylsilylmethyl-1,3-butadiene is a versatile building block for terpene synthesis, undergoing reactions with acid chlorides, aldehydes, ketones, and acetals, as well as Diels-Alder reactions with dienophiles . Similarly, 2-Trimethylsilylethyl-1,3-butadiene acts as a synthetic equivalent to 3-methylene-1,4-pentadiene, engaging in consecutive Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-trimethylsilyl-1-buten-3-yne derivatives are influenced by the presence of the trimethylsilyl group. For instance, the hydrosilylation of 1,4-bis(trimethylsilyl)-1-buten-3-ynes results in the formation of various regio- and stereoisomers, with the product selectivity being strongly affected by the geometry of the starting material and the catalyst precursor employed . Moreover, the mechanistic study of the ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insight into the catalytic cycles and the formation of different reaction products, highlighting the complexity and versatility of reactions involving trimethylsilyl groups .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 2-Metil-4-trimetilsilil-1-buten-3-ino
El this compound es un compuesto orgánico versátil con una fórmula molecular de
C8H14Si C_8H_{14}Si C8H14Si
y un peso molecular de 138.28 g/mol . Sus aplicaciones abarcan diversos campos de investigación científica, cada uno con su propia importancia y utilidad. A continuación, se presenta un análisis detallado de sus aplicaciones en seis campos distintos:Síntesis Orgánica: En el ámbito de la química orgánica, el this compound sirve como un valioso bloque de construcción para la síntesis de moléculas complejas. Su capacidad para participar en diversas reacciones químicas, como reacciones de acoplamiento y ciclaciones, lo convierte en un reactivo crucial para la construcción de compuestos cíclicos y análogos de productos naturales.
Ciencia de los Materiales: Este compuesto se utiliza en la ciencia de los materiales para el desarrollo de nuevos materiales poliméricos. Su incorporación a los polímeros puede alterar propiedades físicas como la estabilidad térmica y la rigidez, allanando el camino para materiales avanzados con características mecánicas específicas.
Nanotecnología: En nanotecnología, los investigadores utilizan el this compound para la síntesis de estructuras a nanoescala. Su propensión a formar redes ricas en carbono se explota para crear cables y semiconductores de tamaño nanométrico, que son integrales en la fabricación de dispositivos electrónicos.
Química Medicinal: Las características estructurales del compuesto permiten su aplicación en química medicinal, donde se utiliza para sintetizar fármacos de pequeñas moléculas. Su modificación a través de diversas reacciones químicas puede conducir al descubrimiento de nuevos agentes terapéuticos con aplicaciones potenciales en el tratamiento de enfermedades.
Catálisis: El this compound actúa como precursor de un ligando en catálisis. Puede modificar los catalizadores metálicos, mejorando su eficiencia y selectividad para transformaciones químicas específicas. Esto es particularmente beneficioso en procesos industriales donde la alta precisión y el rendimiento son primordiales.
Proteómica: En proteómica, este compuesto se emplea como una herramienta bioquímica para la modificación de proteínas. Se puede utilizar para etiquetar proteínas, ayudando así en el estudio de la estructura, función e interacciones de las proteínas dentro de los sistemas biológicos .
Safety and Hazards
Propiedades
IUPAC Name |
trimethyl(3-methylbut-3-en-1-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-8(2)6-7-9(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGBALJHGYAWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342198 | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18387-60-5 | |
| Record name | Trimethyl(3-methyl-3-buten-1-yn-1-yl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



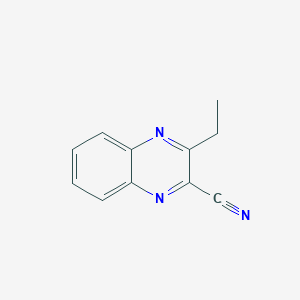
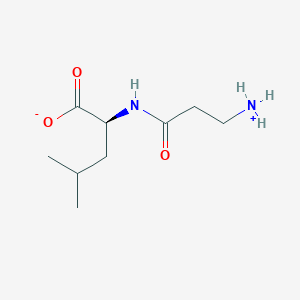
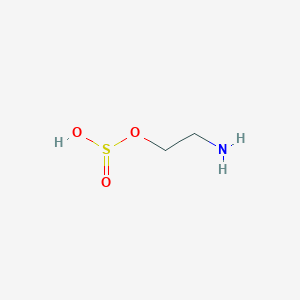

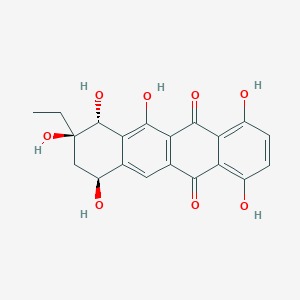

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
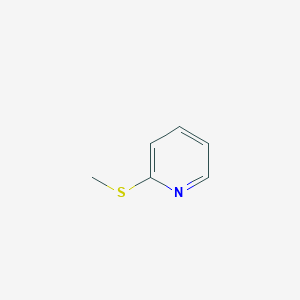

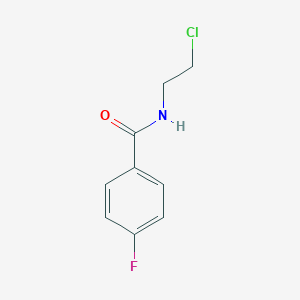
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

